molecular formula C19H30O2S B14298439 3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid CAS No. 115770-26-8

3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid

Cat. No.: B14298439
CAS No.: 115770-26-8
M. Wt: 322.5 g/mol
InChI Key: SQJYPWNZXCWLQB-UHFFFAOYSA-N
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Description

3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid is an organic compound that features a thiophene ring substituted with a dodecyl chain and a propenoic acid group. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid typically involves the following steps:

    Thiophene Functionalization: The thiophene ring is functionalized with a dodecyl chain through a Friedel-Crafts alkylation reaction.

    Propenoic Acid Introduction: The functionalized thiophene is then subjected to a Heck reaction with an appropriate acrylate to introduce the propenoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The propenoic acid group can be reduced to form the corresponding propanoic acid derivative.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Propanoic acid derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and propenoic acid group can participate in various binding interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.

Properties

CAS No.

115770-26-8

Molecular Formula

C19H30O2S

Molecular Weight

322.5 g/mol

IUPAC Name

3-(5-dodecylthiophen-2-yl)prop-2-enoic acid

InChI

InChI=1S/C19H30O2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14-18(22-17)15-16-19(20)21/h13-16H,2-12H2,1H3,(H,20,21)

InChI Key

SQJYPWNZXCWLQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(S1)C=CC(=O)O

Origin of Product

United States

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